![molecular formula C13H13ClFNO2S B2683096 (1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797559-45-5](/img/structure/B2683096.png)

(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

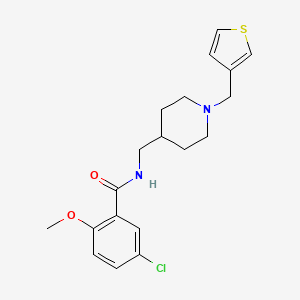

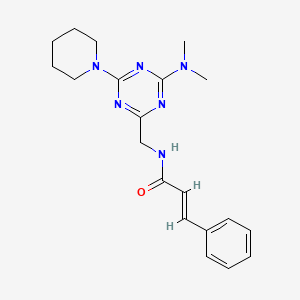

(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that belongs to the class of bicyclic compounds, which are commonly used in medicinal chemistry. It has been found to have potential applications in the treatment of various diseases, including addiction, depression, and anxiety. 2.1]oct-2-ene.

Applications De Recherche Scientifique

Synthesis Methodologies

- The synthesis of 2-azabicyclo[3.2.1]oct-3-enes demonstrates the versatility of azabicyclo compounds in generating structures with potential pharmacological activities. This process involves reactions with 1,3-diketones or cyclopentadiene, highlighting the compound's role in developing molecules with antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985).

Molecular Recognition

- The complexation of p-sulfonatocalix[4]arene with bicyclic azoalkanes, including 2,3-diazabicyclo[2.2.1]hept-2-ene, reveals the significance of spherical shape complementarity in molecular recognition. This principle underlines the strong binding affinity due to the perfect fit between the guest molecule's spherical shape and the host's conical cavity (Bakirci, Koner, & Nau, 2005).

Biological Activity

Carbapenems with a sulfonyl group in the C-6 side chain, synthesized from azabicyclo compounds, showcase the compound's utility in developing antibiotics with significant stability and β-lactamase inhibitory activity. This highlights the role of such structures in creating potent antibacterial agents (Tamura et al., 1987).

Fluorazophores based on azo chromophores like 2,3-diazabicyclo[2.2.2]oct-2-ene have been applied in biomolecular and supramolecular kinetic studies. Their long fluorescence lifetimes and quenching upon contact with donors make them suitable for investigating host-guest complexation and polypeptide dynamics (Nau & Wang, 2002).

Propriétés

IUPAC Name |

8-(3-chloro-4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFNO2S/c14-12-8-11(6-7-13(12)15)19(17,18)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXGVCFYXKSVPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2683020.png)

![methyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2683021.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2683022.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2683027.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2683029.png)

![N-[3-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2683036.png)